molecular formula C19H21F2N3O2 B2761657 N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide CAS No. 1259104-02-3

N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide

Cat. No.: B2761657
CAS No.: 1259104-02-3
M. Wt: 361.393
InChI Key: DOYMFXNVTUCCLY-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a cyanocyclobutyl group, a difluorobenzoyl moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the cyanocyclobutyl group, and attachment of the difluorobenzoyl moiety. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyanocyclobutyl Group: This step may involve the reaction of a cyclobutyl derivative with cyanide sources under specific conditions.

    Attachment of the Difluorobenzoyl Moiety: This can be done through acylation reactions using difluorobenzoyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the benzoyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, halides).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other piperidine carboxamides with different substituents. Examples could be:

  • N-(1-cyanocyclobutyl)-1-(benzoyl)-N-methylpiperidine-4-carboxamide
  • N-(1-cyanocyclobutyl)-1-(2,4-dichlorobenzoyl)-N-methylpiperidine-4-carboxamide

Uniqueness

The uniqueness of N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-1-(2,4-difluorobenzoyl)-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2/c1-23(19(12-22)7-2-8-19)17(25)13-5-9-24(10-6-13)18(26)15-4-3-14(20)11-16(15)21/h3-4,11,13H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYMFXNVTUCCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)F)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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